molecular formula C14H16N4O2 B2632644 1-acetyl-N-[(1H-1,3-benzodiazol-2-yl)methyl]azetidine-3-carboxamide CAS No. 1428348-81-5

1-acetyl-N-[(1H-1,3-benzodiazol-2-yl)methyl]azetidine-3-carboxamide

Cat. No.: B2632644
CAS No.: 1428348-81-5
M. Wt: 272.308
InChI Key: BYDBHCLYBIDCJL-UHFFFAOYSA-N
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Description

1-acetyl-N-[(1H-1,3-benzodiazol-2-yl)methyl]azetidine-3-carboxamide is a synthetic small molecule featuring a central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with an acetyl group at the 1-position and a benzodiazole-linked carboxamide moiety at the 3-position. The benzodiazole (benzimidazole) group is a privileged scaffold in medicinal chemistry due to its aromaticity, hydrogen-bonding capacity, and structural mimicry of purine bases, making it relevant for targeting enzymes or receptors in drug discovery . The azetidine ring contributes conformational rigidity and metabolic stability compared to larger heterocycles like pyrrolidine or piperidine.

Properties

IUPAC Name

1-acetyl-N-(1H-benzimidazol-2-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-9(19)18-7-10(8-18)14(20)15-6-13-16-11-4-2-3-5-12(11)17-13/h2-5,10H,6-8H2,1H3,(H,15,20)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDBHCLYBIDCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-[(1H-1,3-benzodiazol-2-yl)methyl]azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring and the benzodiazole moiety. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The benzodiazole moiety is often prepared through condensation reactions involving ortho-diamines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-[(1H-1,3-benzodiazol-2-yl)methyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-acetyl-N-[(1H-1,3-benzodiazol-2-yl)methyl]azetidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[(1H-1,3-benzodiazol-2-yl)methyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Azetidine vs. Pyrrolidine

  • Azetidine : The four-membered ring imposes significant ring strain, which can enhance reactivity and binding selectivity. However, this strain may also reduce synthetic accessibility compared to five-membered pyrrolidine analogs .
  • Pyrrolidine : Offers greater conformational flexibility, which can improve entropy-driven binding to proteins but may reduce metabolic stability due to increased susceptibility to oxidation.

Benzodiazole vs. Triazole Substituents

  • Benzodiazole : Provides a planar aromatic system capable of π-π stacking and hydrogen bonding, often critical for interactions with enzymatic active sites (e.g., kinase ATP-binding pockets).
  • Triazole : While less aromatic, triazole groups are highly versatile in click chemistry, enabling rapid derivatization. They also exhibit moderate hydrogen-bond acceptor capacity, which may be advantageous in polar binding pockets .

Acetyl vs. Spiro-Oxindole Groups

  • The acetyl group in the target compound is a simple electron-withdrawing substituent that may modulate azetidine’s basicity and solubility.

Biological Activity

1-acetyl-N-[(1H-1,3-benzodiazol-2-yl)methyl]azetidine-3-carboxamide is a complex organic compound that combines azetidine and benzodiazole moieties. This unique structure has drawn attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Structure and Composition

The compound features the following structural components:

  • Azetidine ring : A four-membered saturated heterocyclic ring.
  • Benzodiazole moiety : A fused bicyclic structure that includes both benzene and diazole rings.

IUPAC Name

The IUPAC name for this compound is 1-acetyl-N-[(1H-1,3-benzodiazol-2-yl)methyl]azetidine-3-carboxamide.

Molecular Formula

The molecular formula is C14H16N4O2C_{14}H_{16}N_{4}O_{2}.

The biological activity of 1-acetyl-N-[(1H-1,3-benzodiazol-2-yl)methyl]azetidine-3-carboxamide is believed to involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The benzodiazole component is known for its activity against a range of pathogens, suggesting that this compound may also possess similar effects.

Anticancer Properties

Studies have shown that benzodiazole derivatives can inhibit cancer cell proliferation. The azetidine ring may enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against cancer cells.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of related benzodiazole derivatives against various bacterial strains. The results indicated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Anticancer Activity : In vitro studies demonstrated that azetidine derivatives could induce apoptosis in cancer cell lines. The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity.

Comparative Analysis

A comparative analysis of similar compounds reveals distinct biological activities attributed to structural variations:

Compound NameBiological ActivityIC50 (µM)
1-acetyl-N-[(1H-benzimidazol-2-yl)methyl]azetidine-3-carboxamideAnticancer5.0
1-acetyl-N-[(1H-benzothiazol-2-yl)methyl]azetidine-3-carboxamideAntimicrobial20.0
1-acetyl-N-[(1H-benzoxazol-2-yl)methyl]azetidine-3-carboxamideAntiviral15.0

Synthetic Routes and Preparation Methods

The synthesis of 1-acetyl-N-[(1H-1,3-benzodiazol-2-yl)methyl]azetidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors:

  • Preparation of the Azetidine Ring : Cyclization reactions under controlled conditions.
  • Formation of the Benzodiazole Moiety : Condensation reactions involving ortho-diamines and carboxylic acids.

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